molecular formula C5H5BrN2S B088330 5-Bromo-2-(methylthio)pyrimidine CAS No. 14001-67-3

5-Bromo-2-(methylthio)pyrimidine

Cat. No. B088330
CAS RN: 14001-67-3
M. Wt: 205.08 g/mol
InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N
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Patent
US08524724B2

Procedure details

To a solution of 5-bromo-2-methylsulfanylpyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL) were added a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq) in water (500 mL and aq. 4 N sodium hydroxide (40 mL, 160 mmol, 3.28 eq.) portionwise and in an alternating addition mode to maintain pH between 2 and 3 at a temperature of 0° C. After complete addition, the mixture was allowed to stir for 2 h at room temperature. Water (500 mL) was added, and the mixture was extracted with ethyl acetate (2×500 mL). The aqueous layer was adjusted to pH 7 by addition of aq. sodium hydroxide, and was again extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and evaporated to give 9.23 g (80% yield) of the desired sulfone which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[OH:10]OS([O-])=O.[K+].[OH-:16].[Na+]>CO.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([S:8]([CH3:9])(=[O:10])=[O:16])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
195 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in an alternating addition mode
ADDITION
Type
ADDITION
Details
After complete addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×500 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 7 by addition of aq. sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was again extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.23 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.